molecular formula C32H59ClN2O6S B601424 Clindamycin Myristate CAS No. 1123211-66-4

Clindamycin Myristate

Cat. No. B601424
M. Wt: 635.34
InChI Key:
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Description

Clindamycin is a lincosamide antibiotic used to treat serious infections caused by susceptible anaerobic bacteria, streptococci, staphylococci, and pneumococci . It works by slowing or stopping the growth of bacteria . Clindamycin is available in various forms, including oral and topical solutions, and is also used to treat acne .


Synthesis Analysis

The synthesis of clindamycin derivatives has been studied, with a focus on combating bacterial resistance and broadening antibacterial capabilities . The synthesis of 2-esters of clindamycin was achieved by protecting the 3- and 4-hydroxyl groups of clindamycin with the acid labile anisylidene moiety .


Molecular Structure Analysis

Clindamycin phosphate, an antibacterial agent, has been reported to form several solid-state forms. The crystal structures of two solvates, a dimethyl sulfoxide (DMSO) solvate and a methanol/water solvate, have been determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

Clindamycin degradation in aqueous solution has been studied. In the pH range 0.4-4, the major degradative pathway was hydrolysis of the thioglycoside linkage to form I-dethiomethyl-I-hydroxy clindamycin and methyl mercaptan .


Physical And Chemical Properties Analysis

Clindamycin phosphate has been reported to form several solid-state forms. The properties and transformations of these forms were characterized by powder X-ray diffraction, Single-crystal X-ray diffraction, differential scanning calorimetry, thermo gravimetric analysis, hot-stage microscopy, and dynamic vapor sorption .

Scientific Research Applications

  • Clindamycin's ability to alkalinize the intralysosomal pH in human neutrophils, affecting neutrophil functions. At high concentrations, it can inhibit neutrophil lysosomal degranulation and superoxide production in response to stimuli, without affecting locomotion (Klempner & Styrt, 1983).

  • Clindamycin is more active than Lincomycin in treating bacterial infections, especially those caused by anaerobic species. It's also used in protozoal diseases like malaria, often in combination with other drugs (Spížek & Řezanka, 2004).

  • The measurement of clindamycin levels in the central nervous system of primates before and after head trauma indicated erratic penetration into brain tissue, but consistent cerebrospinal fluid levels. This suggests potential for treating Gram-positive bacterial infections in the CNS (Picardi, Lewis, Tan & Phair, 1975).

  • Clindamycin's role in dentistry is significant, both as a prophylactic treatment for endocarditis and as an effective treatment option for dental infections due to its broad-spectrum activity, high oral absorption, and significant tissue penetration (Brook et al., 2005).

  • The identification and characterization of impurities in Clindamycin Palmitate Hydrochloride, including clindamycin myristate, provide insights into the quality control and safety aspects of clindamycin-based formulations (Bharathi et al., 2008).

  • Clindamycin's effectiveness against malaria, showing its diverse applications beyond bacterial infections. The delayed but potent antimalarial effect of clindamycin suggests its potential in combination therapies (Burkhardt et al., 2007).

Safety And Hazards

Clindamycin may cause respiratory irritation, skin irritation, and serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H59ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-19-25(36)40-30-28(38)27(37)29(41-32(30)42-5)26(22(3)33)34-31(39)24-20-23(18-7-2)21-35(24)4/h22-24,26-30,32,37-38H,6-21H2,1-5H3,(H,34,39)/t22?,23?,24-,26?,27-,28?,29?,30?,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGULCXDJBDOAKJ-MSSIQXSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H59ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clindamycin Myristate

Citations

For This Compound
3
Citations
C Bharathi, P Jayaram, JS Raj, MS Kumar… - … of pharmaceutical and …, 2008 - Elsevier
… was characterized as methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-l-2-pyrrolidinecarboxamido)-1-thio-l-threo-d-galacto-octopyranoside-2-myristate (clindamycin myristate). …
Number of citations: 22 www.sciencedirect.com
J WANG, H WANG, L HONG - Chinese Journal of …, 2012 - ingentaconnect.com
… were deduced based on the HPLC-MSn data as clindamycin,anisylidene clindamycin,clindamycin palmitate sulphoxides,clindamycin laurate,ethyl palmitate,clindamycin myristate,…
Number of citations: 0 www.ingentaconnect.com
VK Vyas, M Ghate, RD Ukawala - Current Pharmaceutical …, 2010 - ingentaconnect.com
Profiling of impurities in pharmaceutical products is an important part of the pharmaceutical manufacturing process and it is a regulatory expectation. Impurities may influence the safety …
Number of citations: 14 www.ingentaconnect.com

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